molecular formula C26H18ClF3N4O3 B10935793 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10935793
M. Wt: 526.9 g/mol
InChI Key: BQXCZKJUKBEHSQ-UHFFFAOYSA-N
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Description

2-[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and trifluoromethylating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and furan groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

    Substitution: The chloro group can be substituted with various nucleophiles, resulting in a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted derivatives, oxides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Uniqueness: 2-[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to its combination of a pyrazole ring, a furan ring, and a pyrimidine ring, along with the presence of chloro, methoxy, and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H18ClF3N4O3

Molecular Weight

526.9 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C26H18ClF3N4O3/c1-35-17-9-5-15(6-10-17)23-22(27)24(16-7-11-18(36-2)12-8-16)34(33-23)25-31-19(20-4-3-13-37-20)14-21(32-25)26(28,29)30/h3-14H,1-2H3

InChI Key

BQXCZKJUKBEHSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC=C(C=C5)OC)Cl

Origin of Product

United States

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